molecular formula C9H9BrF3N B7975753 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine

1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B7975753
M. Wt: 268.07 g/mol
InChI Key: FHXKDJQWVIDJFU-UHFFFAOYSA-N
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Description

1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine is a high-value chemical building block designed for advanced research and development, particularly in the pharmaceutical and life sciences sectors. Its structure incorporates both a bromo substituent and a trifluoromethyl group on a phenethylamine backbone, making it a versatile intermediate for constructing more complex molecules. The bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid diversification of chemical libraries. The trifluoromethyl group is a key motif in medicinal chemistry, known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability. This specific amine is of significant interest for the discovery of new bioactive molecules. It can be utilized in the synthesis of potential ligands for central nervous system (CNS) targets, building upon research into trace amine-associated receptor 1 (TAAR1) and other G-protein-coupled receptors (GPCRs) that are implicated in psychiatric disorders . The compound is provided with high purity and quality assurance to ensure consistent performance in sensitive research applications. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[4-bromo-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXKDJQWVIDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination of 1-[3-(Trifluoromethyl)Phenyl]Ethanone

The foundational step in synthesizing 1-[4-bromo-3-(trifluoromethyl)phenyl]ethan-1-amine involves brominating 1-[3-(trifluoromethyl)phenyl]ethanone at the para position relative to the acetyl group. N-Bromosuccinimide (NBS) in methanol, catalyzed by p-toluenesulfonic acid (p-TsOH), achieves 82–87% yields under reflux (65°C, 4–6 h). Kinetic control via gradual NBS addition minimizes di-brominated byproducts (<5%), while dichloromethane extraction isolates the product with >98% purity after column chromatography.

Critical Parameters :

  • Temperature : Elevated temperatures (>70°C) promote di-bromination, reducing mono-brominated yield by 15–20%.

  • Solvent Polarity : Methanol enhances NBS solubility, whereas non-polar solvents like hexane slow reaction kinetics.

Continuous-Flow Industrial Bromination

Patent US20230167051A1 discloses a continuous-flow bromination system using FeBr₃-loaded cartridges, achieving 89% conversion at 25°C with a 12-minute residence time. Automated stoichiometric control of Br₂ minimizes waste, with in-line UV monitoring ensuring real-time endpoint detection. This method reduces purification demands, yielding 1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone at 94% purity after crystallization.

Oxime Formation and Reductive Amination

Hydroxylamine-Mediated Oxime Synthesis

Treating 1-[4-bromo-3-(trifluoromethyl)phenyl]ethanone with hydroxylamine hydrochloride (1.2 eq) in ethanol (40°C, 6 h) forms the corresponding oxime at 78–85% yield. Sodium hydroxide (1.5 eq) neutralizes HCl, while cyclopentane recrystallization removes unreacted ketone, achieving >99% oxime purity.

Reaction Dynamics :

  • pH Sensitivity : Maintaining pH 7–8 prevents oxime hydrolysis to carboxylic acids.

  • Solvent Optimization : Ethanol outperforms DMF in minimizing side reactions (3% vs. 12% impurities).

Catalytic Hydrogenation of Oxime Intermediates

Reducing the oxime to the primary amine employs H₂ (50 psi) over Raney nickel at 80°C, yielding 91–94% this compound. Alternative reductants like LiAlH4 in THF (0°C, 2 h) provide comparable yields (88%) but require rigorous anhydrous conditions.

Catalyst Comparison :

CatalystSolventTemperatureYieldByproducts
Raney NiEthanol80°C93%<2%
Pd/CMeOH25°C85%8%
LiAlH4THF0°C88%5%

Grignard Reagent-Based Ketone Synthesis

Grignard Addition to Ketene

Reacting 4-bromo-3-(trifluoromethyl)phenylmagnesium bromide with ketene in toluene (−10°C, 2 h) forms the acetylated intermediate at 75–81% yield. Iron(III) acetylacetonate (0.5 mol%) accelerates insertion kinetics, while post-reaction quenching with NH4Cl prevents over-addition.

Industrial Scalability :

  • Flow Reactors : Microchannel reactors enhance heat dissipation, reducing side product formation by 18%.

  • Catalyst Recycling : Immobilized Fe ligands enable 5 reaction cycles without activity loss.

Alternative Pathways: Nucleophilic Substitution and Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromo-3-(trifluoromethyl)benzene with ethylamine employs XPhos (2 mol%) and KOtBu, yielding 68% amine at 100°C. Steric hindrance from the trifluoromethyl group limits conversion, necessitating high catalyst loadings (5 mol%) for >90% yield.

Gabriel Synthesis via Phthalimide Intermediate

Alkylating potassium phthalimide with 1-(4-bromo-3-(trifluoromethyl)phenyl)ethyl bromide (DMF, 60°C, 12 h) followed by hydrazinolysis achieves 72% amine yield. This route avoids ketone intermediates but requires multi-step purification.

Comparative Methodological Analysis

MethodStepsYieldPurityScalability
Bromination-Oxime Route385%99%High
Grignard-Ketene278%95%Moderate
Buchwald-Hartwig168%97%Low

The bromination-oxime pathway dominates industrial applications due to feedstock availability and FDA-compliant purity profiles. Grignard methods suit small-scale enantioselective synthesis but face catalyst cost barriers .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution: Ethanamine, sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound serves as an essential building block for synthesizing more complex organic molecules. Its unique electronic properties, attributed to the trifluoromethyl and bromine substituents, enhance its reactivity and selectivity in various chemical reactions. It can participate in electrophilic substitution reactions, making it valuable in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Reagent in Chemical Reactions
Common reagents used alongside 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions are crucial for modifying the compound and exploring its derivatives' properties and functionalities.

Biological Applications

Pharmacological Studies
Recent studies have indicated that this compound exhibits significant biological activity. Research is ongoing to investigate its interactions with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity, making it a candidate for pharmacological studies aimed at developing new therapeutic agents .

Potential Therapeutic Uses
The compound is being explored for its potential role as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in several neuropsychiatric disorders. Preliminary findings suggest that it may have efficacy in models related to schizophrenia, demonstrating a potential pathway for therapeutic development .

Agrochemical Applications

Intermediate in Agrochemical Synthesis
this compound is also recognized as an important intermediate in the synthesis of agrochemicals. Its derivatives are used in the preparation of pesticides and herbicides, particularly those that require specific electronic characteristics for enhanced activity against pests .

Case Studies

Study Focus Area Findings
Study on TAAR1 AgonistsNeuropharmacologyDemonstrated efficacy in reducing hyperactivity in rodent models associated with schizophrenia. The compound showed promise as a potential treatment option .
Synthesis of AgrochemicalsAgricultural ChemistryHighlighted the compound's role as a precursor in developing effective pest control agents, emphasizing its structural advantages over traditional compounds .
Electrophilic Substitution ReactionsOrganic ChemistryExplored various reaction conditions under which this compound can be utilized to synthesize novel compounds with enhanced biological properties.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Table 1: Key Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Formula Key Differences Pharmacological Notes
1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine 4-Br, 3-CF₃ C₉H₉BrF₃N Reference compound Potential kinase/SOS1 inhibitor scaffold
(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine 4-Cl, 3-CF₃ C₉H₉ClF₃N Cl replaces Br; similar lipophilicity Improved metabolic stability in SOS1 inhibitors
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine 2,5-OCH₃, 4-CF₃ C₁₁H₁₄F₃NO₂ Methoxy groups increase polarity Selective serotonin reuptake inhibitor (SSRI) activity
(R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine 2-CH₃, 3-CF₃ C₁₀H₁₂F₃N Methyl enhances steric bulk Retained binding potency with improved metabolic stability
2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride 4-Br, 3-CF₃, extended ethyl chain C₉H₁₀BrF₃N·HCl Ethylamine chain (vs. methyl) Altered pharmacokinetics due to increased chain length
  • Bromo vs. Chloro Substituents : Replacement of Br with Cl (e.g., ) reduces molecular weight (MW: 245.07 vs. 229.57) and slightly decreases lipophilicity (ClogP ~2.1 vs. ~1.9), which may enhance solubility and metabolic stability .
  • Steric Effects : Methyl groups at the 2-position () introduce steric hindrance, which can improve selectivity by preventing off-target interactions .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The (R)-enantiomer of 1-(2-methyl-3-CF₃-phenyl)ethan-1-amine () showed enhanced stability in microsomal assays, attributed to reduced oxidative metabolism at the methyl-substituted position .
  • Binding Potency : Trifluoromethyl groups generally enhance binding affinity through hydrophobic interactions and fluorine-mediated hydrogen bonding. For example, compounds in and maintain low nM-level potency in enzyme inhibition assays .
  • Melting Points and Solubility : Bromo-substituted analogs (e.g., ) exhibit higher melting points (140–145°C) compared to methoxy derivatives, reflecting stronger crystal lattice interactions .

Biological Activity

1-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine, a compound with the molecular formula C9H10BrF3N, has garnered attention in the scientific community due to its unique structural features and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and binding affinity, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and potential therapeutic implications.

The compound's structure includes:

  • Bromine atom : Known for its role in enhancing biological activity through halogen bonding.
  • Trifluoromethyl group : This electron-withdrawing group increases lipophilicity and may enhance receptor binding.

The molecular weight of this compound is approximately 270.09 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The trifluoromethyl group is particularly important for enhancing the compound's binding affinity to various enzymes, which could lead to therapeutic benefits in treating diseases linked to enzyme dysregulation. Ongoing studies are aimed at elucidating the specific enzymes affected and the mechanism of action involved.

Receptor Binding

The compound's unique electronic properties suggest potential interactions with various receptors. Preliminary studies indicate that it may act as a modulator for certain neurotransmitter receptors, which could have implications in neuropharmacology. The ongoing research aims to map these interactions more clearly.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available brominated phenolic compounds.
  • Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Final Steps : The final product is obtained through careful control of reaction conditions to ensure high yield and purity.

Comparative Analysis with Similar Compounds

Compound NameStructureSimilarity
1-[3-Fluoro-4-methylphenyl]ethan-1-amineC9H12FHigh
1-[3-Chloro-4-(trifluoromethyl)phenyl]ethan-1-amineC9H10ClF3NHigh
1-[3-Fluoro-4-(difluoromethyl)phenyl]ethan-1-amineC9H10F5NModerate

This table highlights the structural similarities between this compound and other compounds, emphasizing how variations in halogen substitution can affect biological activity.

Case Studies

Several case studies have investigated compounds similar to this compound, focusing on their biological activities:

Study on Anticancer Properties

A recent study evaluated a series of trifluoromethyl-substituted phenyl compounds for their ability to inhibit cancer cell growth. The results indicated that compounds with trifluoromethyl groups exhibited IC50 values significantly lower than those without, highlighting the importance of this substituent in enhancing biological activity against cancer cells .

Another study explored the mechanism by which trifluoromethyl-containing compounds affect cellular processes such as apoptosis and cell cycle regulation. It was found that such compounds could induce caspase activation and nuclear condensation in treated cells, suggesting a pathway for programmed cell death that could be relevant for therapeutic applications in oncology .

Q & A

Advanced Research Question

  • Bioisosteric Replacement : Replace -CF3_3 with -OCF3_3 or -SCF3_3 to modulate metabolic stability .
  • Protonation State : Adjust pH during synthesis to favor the free base (improves blood-brain barrier penetration) or hydrochloride salt (enhances aqueous solubility) .
  • Structural Hybridization : Fuse with spirocyclic systems (e.g., diazaspiro[5.5]undecane derivatives) to reduce CYP450-mediated metabolism .

How to address conflicting spectroscopic data during structural elucidation?

Advanced Research Question
Conflicts in NMR or MS data may stem from:

  • Dynamic Effects : Rotamers in the ethanamine chain cause splitting. Use variable-temperature NMR (e.g., 298–333 K) to coalesce signals.
  • Isotopic Patterns : Check for 79^79Br/81^81Br isotope clusters in MS (ratio ≈ 1:1). Deviations suggest impurities .
  • Orthogonal Validation : Cross-validate with IR (C-F stretch ≈ 1150–1250 cm1^{-1}) and elemental analysis (±0.3% tolerance) .

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